molecular formula C13H12BrNO4 B170306 5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione CAS No. 187278-04-2

5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione

Cat. No. B170306
M. Wt: 326.14 g/mol
InChI Key: CZIDPABFUHRFGR-UHFFFAOYSA-N
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Description

The compound “5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione” has the CAS Number 187278-04-2 . It has a molecular weight of 326.15 and its IUPAC name is 5-[(2-bromoanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione . The compound is a light yellow solid .

Scientific Research Applications

Synthesis of Drug Precursors and Ligands

One of the primary applications of compounds structurally related to 5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione is in the synthesis of drug precursors and perspective ligands. For example, the reaction of similar compounds with active methylene nitriles affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, highlighting their role in creating building blocks for further pharmaceutical development (Dotsenko et al., 2019).

Preparation of Quinolinones

Another significant application is demonstrated in the synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which are utilized for the preparation of 2-cyano-4-quinolinones. This process involves treating specific dioxane-dione derivatives with primary arylamines to achieve excellent yields, indicating the compound's versatility in organic synthesis (Jeon & Kim, 2000).

Chemical Transformations and Derivative Synthesis

Further research showcases the compound's involvement in chemical transformations leading to the synthesis of diverse derivatives. For instance, the synthesis and reactions of amino(thiomethyl)methylene derivatives from similar dioxane-dione structures have been explored, providing insight into the compound's reactivity and potential for creating novel molecules with unique functional groups (Al-Sheikh et al., 2009).

Environmental and Material Science Applications

Moreover, the research on dioxane-dione derivatives extends to environmental and material science applications, demonstrating the compound's utility beyond pharmacological contexts. For example, the development of environmentally friendly synthesis methods for similar compounds suggests their potential in green chemistry and sustainable practices (Jin et al., 2006).

properties

IUPAC Name

5-[(2-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)8(12(17)19-13)7-15-10-6-4-3-5-9(10)14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIDPABFUHRFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2Br)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153385
Record name 5-[[(2-Bromophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione

CAS RN

187278-04-2
Record name 5-[[(2-Bromophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187278-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2-Bromophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-bromoaniline (20.9 g) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (22.6 g) in isopropanol (240 ml) was heated to reflux for 1 hour. After cooling, the deposit was filtrated to obtain 5-((2-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (34.8 g). A suspension of the obtained 5-((2-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.8 g) in Dowtherm (100 ml) was heated at 210° C. for 1 hour. After cooling, hexane (100 ml) was added to the reaction solution. The deposit was filtrated to obtain 8-bromoquinolin-4(1H)-one (6.3 g). 4-Chloro-8-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)quinoline was obtained according to Example 3(2) using the obtained 8-bromoquinolin-4(1H)-one instead of compound (3a). Compound (130) was obtained as a pale yellow solid (yield based on 6 steps: 3.4%) according to Example 3(3) using 3-(tert-butylamino)-4-cyanophenylboronic acid pinacol ester instead of 4-cyano-3-(ethylamino)phenylboronic acid pinacol ester.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

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